molecular formula C13H18ClNO2 B1463770 2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide CAS No. 1311314-50-7

2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide

Cat. No.: B1463770
CAS No.: 1311314-50-7
M. Wt: 255.74 g/mol
InChI Key: RBFXBMSLTDKWLP-UHFFFAOYSA-N
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Description

2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is an organic compound that features a chloroacetamide group attached to a phenyl ring, which is further substituted with a propan-2-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable phenyl derivative. One common method involves the use of 4-[(propan-2-yloxy)methyl]benzyl chloride as a starting material. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dimethylformamide (DMF) and a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(phenylmethyl)acetamide: Lacks the propan-2-yloxy methyl group, resulting in different chemical properties and reactivity.

    N-(4-methoxybenzyl)-2-chloroacetamide: Contains a methoxy group instead of the propan-2-yloxy methyl group, affecting its solubility and biological activity.

Uniqueness

2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is unique due to the presence of the propan-2-yloxy methyl group, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-[[4-(propan-2-yloxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-5-3-11(4-6-12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFXBMSLTDKWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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